molecular formula C11H14ClN3O2S2 B2816355 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1226457-16-4

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2816355
CAS No.: 1226457-16-4
M. Wt: 319.82
InChI Key: MGPNMEQUNXFCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound featuring a thiophene ring substituted with a sulfonamide group, a pyrazole moiety, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Attachment to the Thiophene Ring: The pyrazole derivative is then reacted with 2-chlorothiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide linkage.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for new antibiotic development.

    Anti-inflammatory Agents:

Industry

    Dye and Pigment Production: The compound’s structure allows for the synthesis of novel dyes and pigments with specific color properties.

    Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and enzymes, modulating their activity. The chlorine atom and thiophene ring contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-2-sulfonamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

    Thiophene Ring: The presence of the thiophene ring in 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide provides unique electronic and structural properties, making it more suitable for applications in organic electronics and materials science compared to its benzene or pyridine analogs.

    Sulfonamide Group: This functional group is crucial for its potential biological activity, particularly in antimicrobial and anti-inflammatory applications.

Properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S2/c1-8-7-9(2)15(14-8)6-5-13-19(16,17)11-4-3-10(12)18-11/h3-4,7,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPNMEQUNXFCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.